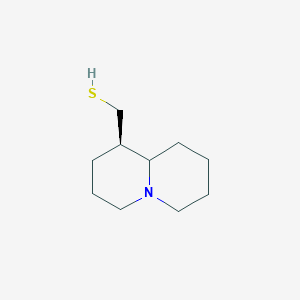

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol

Description

(1R)-Octahydro-2H-quinolizin-1-ylmethanethiol is a bicyclic tertiary amine derivative with a methanethiol (-SH) functional group. Its structure comprises a fused bicyclic quinolizidine core, which confers stereochemical rigidity, and a sulfur-containing side chain.

Properties

IUPAC Name |

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJFQEVIICXDDP-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H](C2C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935381 | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156171-03-8 | |

| Record name | Thiolupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156171038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol typically involves the reduction of quinolizine derivatives followed by thiolation. One common method involves the hydrogenation of quinolizine to produce octahydroquinolizine, which is then reacted with a thiolating agent such as methanethiol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced further to modify the quinolizine ring or the thiol group.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified quinolizine derivatives.

Substitution: Various substituted quinolizine derivatives depending on the nucleophile used.

Scientific Research Applications

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

The compound belongs to the quinolizidine alkaloid family, which includes derivatives with varying functional groups. Below is a detailed comparison with key analogs:

(1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol

- CAS No.: 486-70-4

- Molecular Formula: C₁₀H₁₉NO

- Functional Group : -OH (hydroxyl)

- Key Differences :

- The hydroxyl group increases polarity compared to the thiol (-SH) group in the target compound, affecting solubility and hydrogen-bonding capacity.

- Toxicity Profile: Classified under GHS as acutely toxic (oral, dermal, inhalation) and a severe eye irritant .

- Stability: Stable at 2–8°C under inert conditions .

Quinolizidine Derivatives with Amine Side Chains

- Example: (1R)-Octahydro-2H-quinolizin-1-ylmethylamine

- Functional Group : -NH₂ (amine)

- Thiols (as in the target compound) exhibit higher nucleophilicity than amines or alcohols, favoring reactions like disulfide bond formation.

Thiol-Containing Bicyclic Analogs

- Example: 1-Mercaptoquinolizidine

- Functional Group : -SH

- Key Differences :

- Thiols are prone to oxidation, requiring storage under nitrogen or argon, unlike hydroxyl or amine analogs.

- Odor: Thiol derivatives often have strong, unpleasant odors, complicating handling.

Comparative Data Table

Biological Activity

(1R)-Octahydro-2H-quinolizin-1-ylmethanethiol is a compound belonging to the quinolizidine family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol is C12H21NS, and it features a thiomethyl group attached to a quinolizidine ring. Its structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NS |

| Molecular Weight | 213.37 g/mol |

| IUPAC Name | (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate activity against these bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Anticancer Properties

The anticancer potential of (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol has also been explored. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 10 µM for HeLa cells and 15 µM for MCF7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

The mechanisms underlying the biological activities of (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol are still being elucidated. However, it is believed that the compound interacts with specific enzymes and receptors, leading to altered cellular responses.

Proposed Pathways

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.